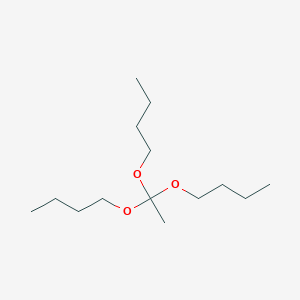
1-(1,1-Dibutoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dibutoxyethoxy)butane is an organic compound with the molecular formula C12H26O2. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two butoxy groups attached to an ethoxy group, making it a versatile chemical in synthetic chemistry .
Preparation Methods
The synthesis of 1-(1,1-Dibutoxyethoxy)butane typically involves the reaction of butyraldehyde with butanol in the presence of an acid catalyst. This reaction forms an acetal, which is then further reacted with ethylene glycol to produce the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,1-Dibutoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or ethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(1,1-Dibutoxyethoxy)butane is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,1-Dibutoxyethoxy)butane involves its interaction with various molecular targets. In biochemical applications, it may act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,1-Dibutoxyethoxy)butane can be compared with similar compounds such as:
1,1-Dibutoxybutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-Butoxyethoxy)butane: Similar but with only one butoxy group, which affects its reactivity and applications.
1,2-Dibutoxyethane: Another related compound with different reactivity due to the presence of two butoxy groups on adjacent carbons
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
29633-71-4 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(1,1-dibutoxyethoxy)butane |
InChI |
InChI=1S/C14H30O3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3 |
InChI Key |
UEVZIKFSVBYKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




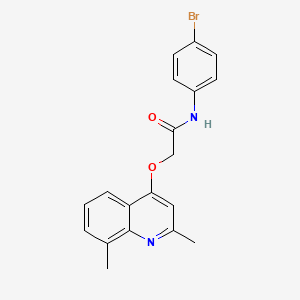
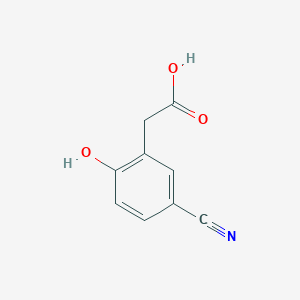

![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
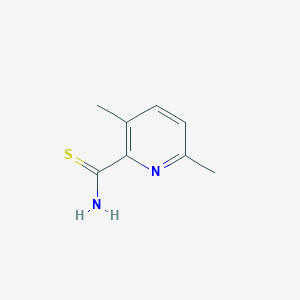
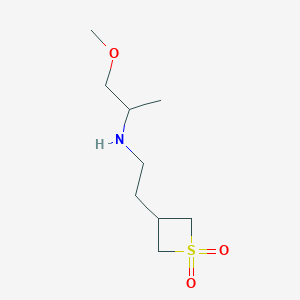

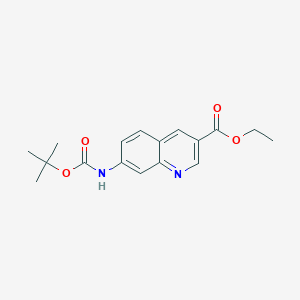
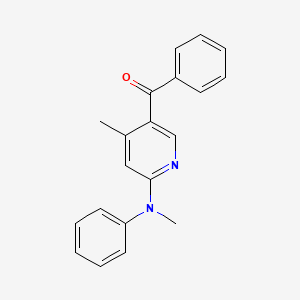
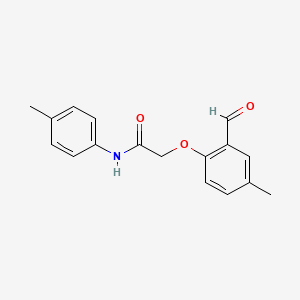
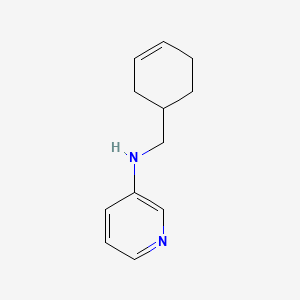
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
